molecular formula C21H15ClF4N4O4 B570019 Regorafenib (Pyridine)-N-oxide-d3 CAS No. 1333489-03-4

Regorafenib (Pyridine)-N-oxide-d3

Cat. No. B570019
CAS RN: 1333489-03-4
M. Wt: 501.837
InChI Key: NUCXNEKIESREQY-FIBGUPNXSA-N
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Description

Regorafenib (Pyridine)-N-oxide-d3 is an active metabolite of Regorafenib . Regorafenib is a multi-target inhibitor for VEGFR1/2/3, PDGFRβ, Kit, RET, and Raf-1 . It has been used in the treatment of various cancers, including colorectal cancer, gastrointestinal stromal tumors, and hepatocellular carcinoma .

Mechanism of Action

Regorafenib is a multi-kinase inhibitor that targets multiple kinases involved in normal cellular functions and in pathologic processes such as oncogenesis, tumor angiogenesis, and maintenance of the tumor microenvironment . It inhibits VEGF receptors 1, 2, and 3; rearranged during transfection (RET); receptor tyrosine kinase (KIT); platelet-derived growth factor receptor (PDGFR) alpha and beta; fibroblast growth factor receptor (FGFR) 1 and 2; angiopoietin-1 receptor (Tie2); discoidin domain-containing receptor 2 (DDR2); Ephrin type-A receptor 2 (Eph 2A); tropomyosin receptor kinase A (TrkA); rapidly accelerated fibrosarcoma (RAF-1); v-RAF murine sarcoma viral oncogene homolog B1 (BRAF); stress-activated protein kinase-2 (SAPK2); protein tyrosine kinase 5 (PTK5); and Abelson murine leukemia virus (Abl) .

Safety and Hazards

Regorafenib is harmful if swallowed, suspected of damaging fertility or the unborn child, causes damage to organs through prolonged or repeated exposure, and is very toxic to aquatic life with long-lasting effects .

Future Directions

Regorafenib has shown promise in the treatment of various cancers, and ongoing research is investigating its potential in combination with other therapies . There is also interest in understanding the molecular insights of Regorafenib treatment for colorectal cancer, which could provide some perspective for the search of predictive biomarkers .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway of Regorafenib (Pyridine)-N-oxide-d3 involves the conversion of commercially available starting materials to the final product through a series of chemical reactions.", "Starting Materials": [ "3,5-dimethyl-1H-pyrazole", "4-chloro-3-nitrobenzoic acid", "3-aminophenol", "4-(4-aminopyridin-1-yl)-N-methyl-2-(4-methyl-1H-imidazol-1-yl)benzamide", "Deuterium oxide" ], "Reaction": [ "Step 1: The 3,5-dimethyl-1H-pyrazole is reacted with 4-chloro-3-nitrobenzoic acid in the presence of a base to form 4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-nitrobenzoic acid.", "Step 2: The 4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-nitrobenzoic acid is reduced with a reducing agent to form 4-(3,5-dimethyl-1H-pyrazol-1-yl)benzoic acid.", "Step 3: The 4-(3,5-dimethyl-1H-pyrazol-1-yl)benzoic acid is reacted with 3-aminophenol in the presence of a coupling agent to form 4-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(3-hydroxyphenyl)benzamide.", "Step 4: The 4-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(3-hydroxyphenyl)benzamide is reacted with 4-(4-aminopyridin-1-yl)-N-methyl-2-(4-methyl-1H-imidazol-1-yl)benzamide in the presence of a coupling agent to form Regorafenib (Pyridine)-N-oxide-d3.", "Step 5: Regorafenib (Pyridine)-N-oxide-d3 is purified and isolated using standard techniques such as column chromatography and recrystallization." ] }

CAS RN

1333489-03-4

Product Name

Regorafenib (Pyridine)-N-oxide-d3

Molecular Formula

C21H15ClF4N4O4

Molecular Weight

501.837

IUPAC Name

4-[4-[[4-chloro-3-(trifluoromethyl)phenyl]carbamoylamino]-3-fluorophenoxy]-1-oxido-N-(trideuteriomethyl)pyridin-1-ium-2-carboxamide

InChI

InChI=1S/C21H15ClF4N4O4/c1-27-19(31)18-10-13(6-7-30(18)33)34-12-3-5-17(16(23)9-12)29-20(32)28-11-2-4-15(22)14(8-11)21(24,25)26/h2-10H,1H3,(H,27,31)(H2,28,29,32)/i1D3

InChI Key

NUCXNEKIESREQY-FIBGUPNXSA-N

SMILES

CNC(=O)C1=[N+](C=CC(=C1)OC2=CC(=C(C=C2)NC(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F)F)[O-]

synonyms

4-[4-[[[[4-Chloro-3-(trifluoromethyl)phenyl]amino]carbonyl]amino]-3-fluorophenoxy]-N-methyl-2-pyridinecarboxamide 1-Oxide-d3

Origin of Product

United States

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